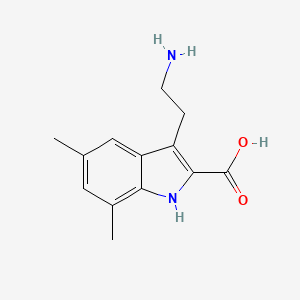

3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid

描述

3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a 2-aminoethyl group at position 3, methyl substituents at positions 5 and 7, and a carboxylic acid moiety at position 2. The carboxylic acid group contributes to solubility in polar solvents and may participate in ionic interactions.

属性

IUPAC Name |

3-(2-aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-7-5-8(2)11-10(6-7)9(3-4-14)12(15-11)13(16)17/h5-6,15H,3-4,14H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPBBLYMQPFDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345372 | |

| Record name | 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245-75-2 | |

| Record name | 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .

科学研究应用

Chemistry

3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex indole derivatives. These derivatives can be utilized in various chemical reactions, including:

- Oxidation and Reduction Reactions : The compound can undergo oxidation at the aminoethyl group or reduction of the carboxylic acid group to form various derivatives.

- Synthesis of Bioactive Compounds : It is used in the development of compounds with potential pharmacological properties.

Biology

In biological research, this compound has been studied for its role in neurotransmission and potential neuroprotective effects . It may modulate neurotransmitter release, influencing conditions such as:

- Neurodegenerative diseases

- Cognitive functions related to learning and memory

Medicine

The compound has garnered attention for its potential therapeutic effects, including:

- Anti-inflammatory Properties : It can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including leukemia and breast cancer. The mechanism may involve apoptosis induction and inhibition of cell proliferation through modulation of key signaling pathways.

Industry

In industrial applications, this compound is utilized in the development of:

- Dyes and pigments

- Other industrial chemicals due to its unique chemical properties

Neuroprotective Effects

Research indicates that indole derivatives can reduce oxidative stress and enhance long-term potentiation (LTP), crucial for learning and memory processes. For instance, a study demonstrated that similar compounds improved cognitive functions in animal models subjected to neurotoxic agents.

Anticancer Properties

A study published in Cancer Letters showed that modifications in the indole structure significantly enhanced cytotoxicity against breast cancer cell lines. The research highlighted the importance of structural variations in developing effective anticancer agents.

Anti-inflammatory Effects

In a clinical trial focusing on inflammatory diseases, patients treated with indole derivatives exhibited reduced levels of inflammatory markers compared to the control group. This suggests the potential for these compounds in therapeutic applications targeting inflammation.

作用机制

The mechanism of action of 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in the nervous system, modulating neurotransmitter release and activity. It may also exert antioxidant effects by scavenging free radicals and protecting cells from oxidative damage .

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis of structurally related indole derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Properties of 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic Acid and Analogues

*Calculated based on structural formula.

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 5,7-dimethyl substituents in the target compound donate electrons via methyl groups, increasing electron density on the indole ring. The 7-chloro substituent in 7-chloro-3-methyl-1H-indole-2-carboxylic acid enhances lipophilicity (Cl logP ~0.71) compared to methyl groups (logP ~0.52), impacting solubility and membrane permeability .

- Aminoethyl vs. This contrasts with the neutral methyl group in 7-chloro-3-methyl derivatives or the thiazole ring in , which may participate in π-π stacking or metal coordination .

Carboxylic Acid Functionality :

- The carboxylic acid at position 2 (pKa ~4–5) enhances water solubility in basic conditions, distinguishing the target compound from tryptamine derivatives (e.g., 7-methyltryptamine), which lack this group .

生物活性

3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2, with a molecular weight of approximately 232.28 g/mol. The compound features an indole ring with an aminoethyl side chain and two methyl groups at positions 5 and 7, along with a carboxylic acid group at position 2 .

1. Neuroprotective Effects

Research indicates that indole derivatives, including this compound, may have neuroprotective properties. They are studied for their roles in neurotransmission and potential effects on neurodegenerative diseases. For instance, compounds similar to this compound have shown promise in reducing oxidative stress and enhancing long-term potentiation (LTP), which is crucial for learning and memory processes.

2. Anticancer Properties

The compound has been investigated for its anticancer potential. Indole derivatives often exhibit cytotoxic effects against various cancer cell lines. For example, studies show that modifications in the indole structure can enhance the activity against leukemia and breast cancer cell lines . The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

3. Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction: The compound can bind to specific receptors in the nervous system, modulating neurotransmitter release and activity.

- Antioxidant Activity: It may exert antioxidant effects by scavenging free radicals, thus protecting cells from oxidative damage.

- Cell Cycle Regulation: Indole derivatives often influence cell cycle progression and apoptosis through various signaling pathways, including caspase activation .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tryptamine | Indole structure without methyl or carboxyl groups | Neurotransmitter role |

| Serotonin | Hydroxyl group at position 5 | Mood regulation |

| Melatonin | Methoxy and acetyl groups | Sleep regulation |

This comparison highlights how specific substitutions in the indole structure can lead to distinct biological activities .

Case Studies and Research Findings

Several studies have focused on the biological activities of indole derivatives:

- A study demonstrated that certain indole-2-carboxamide derivatives showed significant potency against neurotropic viruses, suggesting potential applications in antiviral therapies .

- Another investigation highlighted the cytotoxic effects of modified indoles against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。